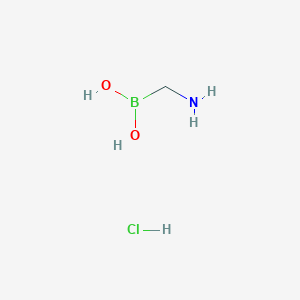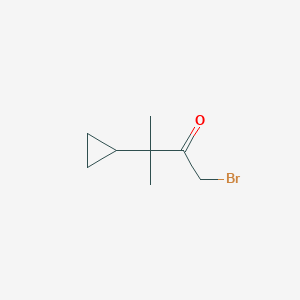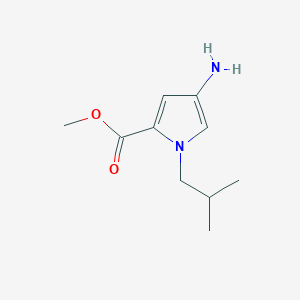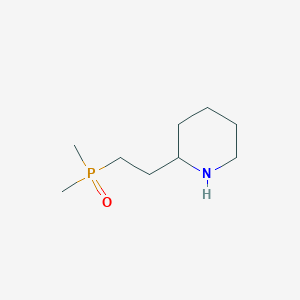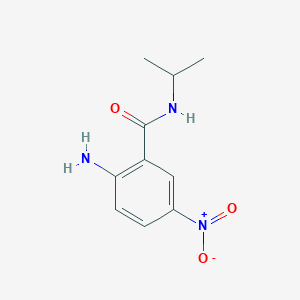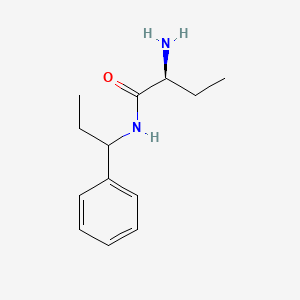![molecular formula C9H14O2S B13543859 Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-thiabicyclo[320]heptane-1-carboxylate is a bicyclic compound that features a sulfur atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable thiol with a bicyclic precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic structure .
科学的研究の応用
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The sulfur atom in the compound can play a crucial role in these interactions, potentially forming covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
3-azabicyclo[3.2.0]heptane-2-carboxylates: These compounds share a similar bicyclic structure but contain a nitrogen atom instead of sulfur.
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic framework but differ in the arrangement of atoms and the presence of functional groups.
Uniqueness
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate is unique due to the presence of the sulfur atom within its bicyclic structure. This sulfur atom imparts distinct chemical properties and reactivity compared to similar compounds containing nitrogen or other elements .
特性
分子式 |
C9H14O2S |
|---|---|
分子量 |
186.27 g/mol |
IUPAC名 |
ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H14O2S/c1-2-11-8(10)9-4-3-7(9)5-12-6-9/h7H,2-6H2,1H3 |
InChIキー |
DLFFEFMTRUVARQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CCC1CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



